1-ethyl-3-methyl-1H-pyrazol-4-amine
Overview
Description
1-ethyl-3-methyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C6H13Cl2N3 and its molecular weight is 198.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been known to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole derivatives have been reported to have significant effects on various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects .
Biological Activity
1-Ethyl-3-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include an ethyl and a methyl group attached to the pyrazole ring. The exploration of its biological properties has revealed promising applications in various fields, including medicinal chemistry and pharmacology.
Biological Properties
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules, which can modulate enzyme activities and receptor functions. The following are key areas of biological activity associated with this compound:
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases. The mechanism of action may involve binding to cyclooxygenase (COX) enzymes or other targets related to inflammation .
3. Anticancer Potential
this compound has shown promise in anticancer research. Preliminary studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes that play critical roles in metabolic pathways associated with inflammation and cancer.
- Receptor Interaction : It may interact with specific receptors, altering their activity and leading to downstream effects on cellular processes.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential as an anti-inflammatory therapeutic agent .
Case Study 3: Anticancer Research
In a series of experiments on cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. Further investigations revealed that the compound induced apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound | Antimicrobial Activity | Anti-inflammatory Effects | Anticancer Potential |
---|---|---|---|
1-Ethyl-3-methyl-1H-pyrazol-4-amino | Moderate | Significant | Promising |
3-Methylpyrazole | Low | Moderate | Limited |
5-Methylpyrazole | High | Low | Moderate |
Properties
IUPAC Name |
1-ethyl-3-methylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-9-4-6(7)5(2)8-9/h4H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEDVSWPSZQPQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.